![molecular formula C10H10BrN3S B7558816 3-Bromo-5-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridine](/img/structure/B7558816.png)
3-Bromo-5-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology. This compound is a pyridine derivative that contains a sulfanyl group and a methylimidazole moiety, which makes it a versatile building block for the synthesis of various biologically active molecules.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridine is not well understood. However, it is believed that this compound can interact with specific receptors or enzymes in the body, leading to various biochemical and physiological effects.
Biochemical and physiological effects:
Studies have shown that this compound can exhibit various biochemical and physiological effects, including inhibition of enzyme activity, modulation of protein-ligand interactions, and regulation of gene expression. Moreover, this compound has shown promising results in preclinical studies as an anticancer and antimicrobial agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Bromo-5-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridine in lab experiments is its versatility as a building block for the synthesis of various biologically active molecules. Moreover, this compound is relatively easy to synthesize and purify, which makes it a cost-effective option for scientific research. However, one of the limitations of using this compound is its potential toxicity and side effects, which require careful handling and monitoring in lab experiments.
Orientations Futures
There are several possible future directions for the research and development of 3-Bromo-5-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridine. One of the main areas of focus is the synthesis of novel derivatives with enhanced biological activity and selectivity. Moreover, further studies are needed to elucidate the mechanism of action and the molecular targets of this compound. Additionally, the potential applications of this compound in drug discovery and development, particularly as an anticancer and antimicrobial agent, require further investigation.
Méthodes De Synthèse
The synthesis of 3-Bromo-5-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridine can be achieved through a multistep process involving the reaction of 5-bromo-2-chloropyridine with sodium sulfide followed by the reaction with 1-methylimidazole. The final product can be obtained through purification and isolation steps, including column chromatography and recrystallization.
Applications De Recherche Scientifique
3-Bromo-5-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridine has been widely used in scientific research for its potential applications in medicinal chemistry, biochemistry, and molecular biology. This compound can serve as a versatile building block for the synthesis of various biologically active molecules, including enzyme inhibitors, anticancer agents, and antimicrobial agents. Moreover, it can be used as a probe to study protein-ligand interactions and drug-receptor binding.
Propriétés
IUPAC Name |
3-bromo-5-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3S/c1-14-3-2-13-10(14)15-7-8-4-9(11)6-12-5-8/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYKAYBKRKIKJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

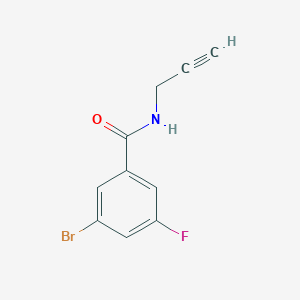
![N-ethyl-N-[(2-methylphenyl)methyl]methanesulfonamide](/img/structure/B7558740.png)
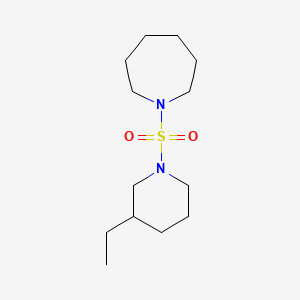
![N-[1-(3-fluoro-4-methoxyphenyl)ethyl]-1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B7558754.png)
![N-[[2-[(4-ethylpiperazin-1-yl)methyl]phenyl]methyl]-2-phenoxypropanamide](/img/structure/B7558764.png)
![1-(4-imidazol-1-ylphenyl)-N-[[4-(pyridin-4-ylmethoxy)phenyl]methyl]ethanamine](/img/structure/B7558767.png)

![N-[(3-methoxyphenyl)methyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7558787.png)
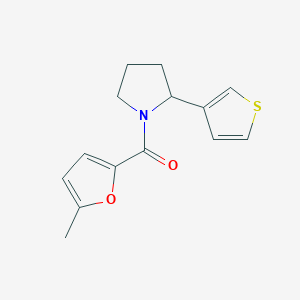
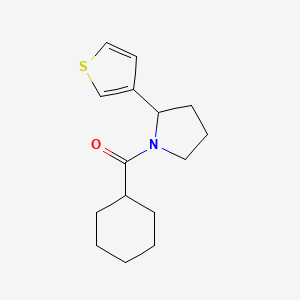
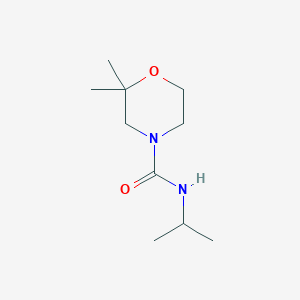

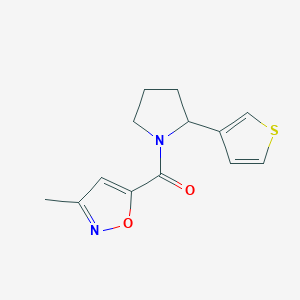
![6-(dimethylamino)-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7558832.png)